molecular formula C21H15F3N2O3 B2759184 2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide CAS No. 1421507-75-6

2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide

Cat. No.: B2759184
CAS No.: 1421507-75-6
M. Wt: 400.357
InChI Key: CLDZIEIMSSRKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide is a sophisticated synthetic compound designed for advanced pharmacological and biochemical research. Its molecular architecture incorporates a 1H-indole moiety, a privileged structure in medicinal chemistry known for its diverse interactions with biological targets, linked via an acetamide bridge to a phenoxy-butynyl chain featuring a metabolically stable trifluoromethyl group. This specific structural combination suggests potential for high target affinity and selectivity, making it a valuable chemical probe for investigating novel signaling pathways. Research applications for this compound are primarily found in early-stage drug discovery, including high-throughput screening campaigns against cancer cell lines, enzyme inhibition assays, and investigations into targeted protein degradation. The presence of the indole scaffold, a feature in several clinical and preclinical agents, points to its utility in exploring therapies for conditions such as neoplastic disorders . Furthermore, the trifluoromethyl group often enhances membrane permeability and metabolic stability, which is critical for in vitro bioactivity studies aimed at assessing compound efficacy and mechanism of action . This reagent is provided exclusively for research purposes in laboratory settings.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O3/c22-21(23,24)14-6-5-7-15(12-14)29-11-4-3-10-25-20(28)19(27)17-13-26-18-9-2-1-8-16(17)18/h1-2,5-9,12-13,26H,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDZIEIMSSRKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(1H-Indol-3-yl)-2-Oxoacetic Acid

The acid chloride derivative, 2-(1H-indol-3-yl)-2-oxoacetyl chloride (CAS 22980-09-2), is synthesized via a two-step protocol:

  • Indole (1) reacts with oxalyl chloride (2) in diethyl ether at 0°C, forming an intermediate iminium chloride.
  • Quenching with sodium methoxide in methanol yields the acid chloride (3) as a yellow solid (73% yield).

Reaction Conditions :

  • Solvent: Diethyl ether → Methanol
  • Temperature: 0°C → -78°C → Ambient
  • Key reagents: Oxalyl chloride (1.1 eq), NaOMe (2.0 eq)

Characterization :

  • ¹H NMR (DMSO-d6): δ 12.42 (s, 1H, indole NH), 8.45 (d, J = 3.5 Hz, 1H), 7.55–7.27 (m, aromatic protons).
  • Melting Point : 160°C (decomposition).

Synthesis of 4-[3-(Trifluoromethyl)Phenoxy]But-2-yn-1-Amine

This intermediate is prepared through a Sonogashira coupling-inspired approach:

  • Propargyl bromide (4) reacts with 3-(trifluoromethyl)phenol (5) under basic conditions (K2CO3, DMF, 60°C), forming 4-[3-(trifluoromethyl)phenoxy]but-2-yne (6) .
  • Amination : The terminal alkyne (6) is converted to the amine (7) via a Gabriel synthesis (phthalimide protection followed by hydrazine deblocking).

Optimization Notes :

  • Solvent : DMF for phenoxy coupling; ethanol for amination.
  • Yield : 68–75% for the phenoxy intermediate; 82% for amination.

Amide Bond Formation: Coupling Strategies

Acid Chloride Route

The acid chloride (3) reacts with amine (7) in dichloromethane (DCM) at 0–25°C, using triethylamine (TEA) as a base:
Procedure :

  • Add (7) (1.0 eq) to (3) (1.05 eq) in DCM.
  • Stir for 12–18 hours, monitor by TLC.
  • Quench with water, extract with DCM, dry (Na2SO4), and concentrate.

Yield : 85–89%.
Purity : >98% (HPLC).

Carbodiimide-Mediated Coupling

Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Conditions :

  • Solvent: DMF
  • Reagents: EDC (1.2 eq), HOBt (1.1 eq), DIPEA (2.5 eq)
  • Temperature: 75–80°C, 2–4 hours.

Yield : 92%.
Advantages : Reduced epimerization risk compared to acid chloride method.

Comparative Analysis of Coupling Methods

Parameter Acid Chloride EDC/HOBt
Yield 85–89% 92%
Reaction Time 12–18 h 2–4 h
Byproduct Formation HCl (requires base) Urea derivatives
Scalability High Moderate
Cost Low High

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.39 (d, J = 3.0 Hz, 1H, indole H-2), 7.62–7.12 (m, aromatic H), 4.21 (s, 2H, CH2), 2.98 (t, J = 2.4 Hz, 1H, alkyne H).
  • LC-MS : m/z 387.4 [M+H]⁺ (calc. 386.4).

Purity Assessment

  • HPLC : C18 column, 70:30 acetonitrile/water, RT 8.7 min, purity >99%.

Industrial-Scale Optimization

Catalytic Improvements

  • Solid-Supported Catalysts : Use of molecular sieves (3Å) in amidation reduces side reactions, enhancing yield to 94%.
  • Continuous Flow Systems : Microreactor technology minimizes thermal degradation during exothermic steps.

Environmental Impact Mitigation

  • Solvent Recycling : DMF recovery via distillation (≥90% efficiency).
  • Waste Streams : Neutralization of HCl with NaOH produces NaCl (non-hazardous).

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form indole-2,3-diones.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Indole-2,3-diones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted indole derivatives with nucleophiles.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of 2-(1H-Indol-3-YL)-2-oxo-acetamides, particularly against solid tumors such as colon and lung cancers. Research indicates that these compounds exhibit substantial cytotoxic effects on various cancer cell lines.

Case Study: Colon and Lung Tumors

A patent (US20030158153A1) describes the synthesis of 2-(1H-indol-3-yl)-2-oxo-acetamides with notable antitumor activity. The compound was found to be effective against colorectal carcinoma, which remains a leading cause of cancer-related deaths globally. The study emphasizes the need for novel therapeutic agents due to the limited efficacy of existing chemotherapeutic options like 5-fluorouracil .

Biological Evaluation

In vitro studies have evaluated the cytotoxicity of this compound against various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The findings demonstrate that certain derivatives exhibit potent anti-proliferative activity, with one compound showing an IC50 value of 10.56 ± 1.14 μM against HepG2 cells .

Structure-Activity Relationship

The structural characteristics of 2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide play a crucial role in its biological activity. Modifications to the indole ring and acetamide moiety can significantly influence the compound's potency and selectivity towards cancer cells.

Summary Table: Key Findings

Property Details
Chemical Structure 2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide
Target Cancers Colon cancer, lung cancer
Mechanism Induction of apoptosis via caspase activation
IC50 Values Example: 10.56 ± 1.14 μM against HepG2 cells
Research References US20030158153A1; PMC6273615

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes. The trifluoromethyl group can enhance the compound’s binding affinity to its targets and improve its metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent at the amide nitrogen critically influences molecular properties. Key analogues and their substituents include:

Compound Name Substituent at N-Acetamide Molecular Weight LogP (Predicted) Key Features Reference ID
Target Compound 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-yl ~435.3* ~4.1 Alkyne linker, trifluoromethyl, phenoxy -
2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide 4-(Octyloxy)phenyl 378.5 5.8 Long alkyl chain, phenoxy
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide 4-Fluorobenzyl 312.3 3.2 Fluorine substitution, compact
2-(1H-Indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide Phenethyl 292.3 3.6 Simple aromatic substituent
N-(3-Benzyloxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide 3-Benzyloxyphenyl 399.4 3.9 Benzyloxy group

*Estimated based on structural similarity.

Key Observations :

  • The target compound’s alkyne linker and trifluoromethylphenoxy group confer higher molecular weight and lipophilicity (LogP ~4.1) compared to simpler analogues like the phenethyl derivative (LogP 3.6) .
  • Fluorinated substituents (e.g., 4-fluorobenzyl in ) reduce LogP compared to non-polar groups (e.g., octyloxy in ), balancing solubility and membrane permeability.

Example Comparisons :

  • Target Compound: Likely synthesized via alkyne-azide click chemistry or Sonogashira coupling to introduce the but-2-yn-1-yl spacer, followed by phenoxy substitution .
  • Adamantane-containing analogue : Synthesized using n-BuLi for indole alkylation and oxalyl chloride for acetamide formation .
  • Fluorostyryl derivatives : Prepared via Heck coupling for styryl group introduction .
Antioxidant Activity:
  • N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamides (e.g., compounds 3j, 3a) showed potent DPPH radical scavenging (IC50 ~12–15 µM), attributed to electron-donating halogen substituents .
  • Trifluoromethyl groups (as in the target compound) may enhance activity by stabilizing radical intermediates .
Enzyme Inhibition:
Structural-Activity Relationships (SAR):
  • Polar substituents (e.g., benzyloxy in ) improve solubility but may reduce membrane penetration.
  • Halogenation (e.g., fluorine in ) enhances binding affinity to hydrophobic enzyme pockets.

Physicochemical and Structural Comparisons

Hydrogen Bonding and Crystal Packing:
  • (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide () crystallizes in an orthorhombic system (P212121) with hydrogen bonds between the amide carbonyl and indole NH, stabilizing the structure. Similar interactions are expected in the target compound.
Metabolic Stability:
  • The trifluoromethyl group in the target compound may resist oxidative metabolism, extending half-life compared to non-fluorinated analogues .

Biological Activity

The compound 2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its structural features, including the indole moiety and trifluoromethyl group, suggest a diverse range of interactions with biological targets.

Chemical Structure

The structural formula of the compound is as follows:

C20H18F3N3O3\text{C}_{20}\text{H}_{18}\text{F}_{3}\text{N}_{3}\text{O}_{3}

This structure includes:

  • Indole ring : Known for its role in various biological processes.
  • Trifluoromethyl group : Often enhances biological activity and lipophilicity.
  • Acetamide linkage : Common in pharmacologically active compounds.

Anticancer Properties

Research indicates that compounds with indole structures exhibit significant anticancer activities. For instance, derivatives similar to 2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide have been tested against various cancer cell lines, showing promising results:

Cell Line IC50 (µM) Reference
A431 (skin cancer)< 10
U251 (glioblastoma)< 15
HT29 (colon cancer)< 20

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation and modulation of apoptosis-related proteins.

The proposed mechanism involves:

  • Inhibition of Bcl-2 : A protein that regulates cell death, where downregulation can lead to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound may cause G1 phase arrest, preventing cancer cells from dividing.

Pharmacological Studies

In addition to anticancer effects, studies have shown that the compound exhibits other pharmacological activities:

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These results indicate potential for development as an antimicrobial agent, particularly in treating infections resistant to conventional antibiotics.

Case Studies

A recent study explored the synthesis and biological evaluation of indole-based compounds. The results indicated that modifications to the indole structure significantly affected biological activity:

  • Synthesis Methodology : The compound was synthesized using a multi-step process involving cyclization and acylation reactions.
  • Biological Testing : In vitro assays were performed on various cancer cell lines, confirming its cytotoxicity and selectivity towards tumor cells over normal cells.

Q & A

Q. Table 1: Representative Reaction Conditions from Literature

StepSolventTemperature (°C)CatalystYield (%)Reference
Indole core formationDMF80–100Pd(OAc)₂65–75
Trifluoromethylphenoxy couplingTHF60–80CuI/Pd(PPh₃)₄50–60
Final acetylationDichloromethane25–40DCC/DMAP70–85

Which spectroscopic methods are most effective for characterizing this compound, and what structural insights do they provide?

Q. Basic

  • ¹H/¹³C NMR : Confirms regiochemistry of the indole core and trifluoromethylphenoxy substitution patterns. For example, the indole NH proton appears as a singlet at δ 10.2–11.5 ppm .
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₃H₁₇F₃N₂O₃: 427.1274) .
  • X-ray Crystallography (if crystals are obtainable): Resolves stereochemical ambiguities in the alkyne linkage .

How can researchers optimize reaction conditions for introducing the trifluoromethylphenoxy moiety?

Advanced
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates .
  • Catalyst tuning : Pd/Cu systems with electron-rich ligands (e.g., PPh₃) improve coupling efficiency .
  • Temperature gradients : Gradual heating (60°C → 80°C) minimizes decomposition of thermally sensitive intermediates .
  • In-line monitoring : Use HPLC to track reaction progress and adjust stoichiometry dynamically .

What strategies resolve contradictions in biological activity data across studies?

Advanced
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. flow cytometry) .
  • Compound purity : Validate via orthogonal methods (e.g., NMR + HPLC) to exclude impurities as confounding factors .
  • Cellular context : Use isogenic cell lines to control for genetic background effects .

How do computational methods predict the biological targets of this compound?

Q. Advanced

  • Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite identify potential binding pockets in targets like kinases or GPCRs .
  • QSAR modeling : Relates structural features (e.g., logP, polar surface area) to activity against specific cancer cell lines .
  • MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns indicates stable target engagement) .

What are the primary challenges in achieving regioselectivity during indole functionalization?

Q. Basic

  • Competitive substitution : The indole C3 position is highly reactive; use directing groups (e.g., Boc protection) to favor C2 or C4 substitution .
  • Side reactions : Minimize electrophilic attack at the indole NH by using mild bases (e.g., K₂CO₃) .

What in vitro models are appropriate for evaluating pharmacokinetic properties?

Q. Advanced

  • Caco-2 monolayers : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s suggests good absorption) .
  • Microsomal stability assays : Human liver microsomes quantify metabolic half-life (t₁/₂ > 30 min desirable) .
  • Plasma protein binding : Equilibrium dialysis to measure free fraction (unbound % > 5% preferred) .

What precautions are necessary when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.